molecular formula C5H6IN3O B1384218 2-Amino-5-iodo-6-methyl-4-pyrimidinol CAS No. 22294-57-1

2-Amino-5-iodo-6-methyl-4-pyrimidinol

Cat. No. B1384218
CAS RN: 22294-57-1
M. Wt: 251.03 g/mol
InChI Key: LIZYQAUQOBJSBC-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-6-methyl-4-pyrimidinol is a chemical compound with the molecular formula C5H6IN3O and a molecular weight of 251.03 .


Molecular Structure Analysis

The InChI code for 2-Amino-5-iodo-6-methyl-4-pyrimidinol is 1S/C5H6IN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3, (H3,7,8,9,10) . This indicates the connectivity and hydrogen count of the molecule’s atoms, but does not provide three-dimensional structural information.


Physical And Chemical Properties Analysis

2-Amino-5-iodo-6-methyl-4-pyrimidinol is a solid substance . It has a melting point of 219 - 220 C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Microwave-Assisted Synthesis : 2-Amino-5-iodo-6-methyl-4-pyrimidinol is involved in microwave-assisted tandem Heck-Sonogashira cross-coupling reactions, leading to the synthesis of novel 5-enynyl substituted pyrimidines. These pyrimidines can be further transformed into functionalized pyrido[2,3-d]pyrimidines, utilizing a silver-catalyzed cyclization reaction (Liu et al., 2014).

Biological and Pharmacological Research

  • Inhibitory Properties : This compound demonstrates inhibitory effects on enzymes like dihydrofolic reductase and thymidylate synthetase. Modifications of its structure, such as replacing the 2-amino group or the 4-hydroxyl group, have shown varied impacts on enzyme inhibition, indicating its potential in targeted drug design (Baker & Santi, 1965), (Baker, Ho, & Neilson, 1964).

  • Interferon Induction : Research on the interferon-inducing characteristics of 6-phenyl pyrimidinol compounds, including 2-amino-5-bromo-6-methyl-4-pyrimidinol, highlights its role in the immune response. These compounds have been observed to induce interferon in various in vivo and in vitro systems, suggesting their utility in antiviral research (Stringfellow, Vanderberg, & Weed, 1980).

Physical and Spectroscopic Analysis

  • Vibrational Spectra and Molecular Properties : Studies involving vibrational spectra, such as Fourier transform infrared (FT-IR) and Raman spectra, of 2-amino-5-bromo-6-methyl-4-pyrimidinol (a related compound) have been conducted. These studies help understand the molecular structure, vibrational frequencies, and electronic properties, which are crucial for applications like dye-sensitized solar cells (Anitha, Vedhagiri, & Parimala, 2015).

  • Structural Analysis Using X-ray Crystallography : X-ray crystallography has been used to study the structural characteristics of 2-amino-5-bromo-6-methyl-4-pyrimidinol and its derivatives. Such analysis provides insights into the compound's conformational stability and non-covalent interactions, which are essential for understanding its chemical behavior and potential applications (Faizan et al., 2019).

properties

IUPAC Name

2-amino-5-iodo-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZYQAUQOBJSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333578
Record name 2-Amino-5-iodo-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-iodo-6-methyl-4-pyrimidinol

CAS RN

22294-57-1
Record name 2-Amino-5-iodo-6-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22294-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-iodo-6-methyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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